RXFP1 receptor agonist-3 RXFP1 receptor agonist-3
Brand Name: Vulcanchem
CAS No.:
VCID: VC16631615
InChI: InChI=1S/C42H34F9N3O5/c1-58-34-15-9-21(26-18-22(8-13-30(26)43)37(42(49,50)51)59-40(57)53-33-5-3-2-4-32(33)45)17-28(34)38(55)54-36-25-12-11-24(27(25)16-20-6-7-20)35(36)39(56)52-23-10-14-31(44)29(19-23)41(46,47)48/h2-5,8-10,13-20,24-25,35-37H,6-7,11-12H2,1H3,(H,52,56)(H,53,57)(H,54,55)/t24?,25?,35-,36+,37?/m0/s1
SMILES:
Molecular Formula: C42H34F9N3O5
Molecular Weight: 831.7 g/mol

RXFP1 receptor agonist-3

CAS No.:

Cat. No.: VC16631615

Molecular Formula: C42H34F9N3O5

Molecular Weight: 831.7 g/mol

* For research use only. Not for human or veterinary use.

RXFP1 receptor agonist-3 -

Specification

Molecular Formula C42H34F9N3O5
Molecular Weight 831.7 g/mol
IUPAC Name [1-[3-[3-[[(2R,3S)-7-(cyclopropylmethylidene)-3-[[4-fluoro-3-(trifluoromethyl)phenyl]carbamoyl]-2-bicyclo[2.2.1]heptanyl]carbamoyl]-4-methoxyphenyl]-4-fluorophenyl]-2,2,2-trifluoroethyl] N-(2-fluorophenyl)carbamate
Standard InChI InChI=1S/C42H34F9N3O5/c1-58-34-15-9-21(26-18-22(8-13-30(26)43)37(42(49,50)51)59-40(57)53-33-5-3-2-4-32(33)45)17-28(34)38(55)54-36-25-12-11-24(27(25)16-20-6-7-20)35(36)39(56)52-23-10-14-31(44)29(19-23)41(46,47)48/h2-5,8-10,13-20,24-25,35-37H,6-7,11-12H2,1H3,(H,52,56)(H,53,57)(H,54,55)/t24?,25?,35-,36+,37?/m0/s1
Standard InChI Key QAOVIAXQPCBOMZ-XYMWFJQCSA-N
Isomeric SMILES COC1=C(C=C(C=C1)C2=C(C=CC(=C2)C(C(F)(F)F)OC(=O)NC3=CC=CC=C3F)F)C(=O)N[C@H]4[C@H](C5CCC4C5=CC6CC6)C(=O)NC7=CC(=C(C=C7)F)C(F)(F)F
Canonical SMILES COC1=C(C=C(C=C1)C2=C(C=CC(=C2)C(C(F)(F)F)OC(=O)NC3=CC=CC=C3F)F)C(=O)NC4C5CCC(C4C(=O)NC6=CC(=C(C=C6)F)C(F)(F)F)C5=CC7CC7

Introduction

Chemical Identification and Structural Profile

RXFP1 receptor agonist-3 (CAS 2924767-53-1) belongs to a class of small molecule agonists designed to mimic the effects of endogenous relaxin peptides. Its molecular structure features a fluorinated aromatic core linked to a heterocyclic amine, a design strategy aimed at enhancing receptor binding affinity and metabolic stability . The compound’s high fluorine content (C42H34F9N3O5\text{C}_{42}\text{H}_{34}\text{F}_9\text{N}_3\text{O}_5) suggests improved lipophilicity and blood-brain barrier penetration compared to earlier analogues like ML290 .

Table 1: Key Physicochemical Properties of RXFP1 Receptor Agonist-3

PropertyValue
CAS Number2924767-53-1
Molecular FormulaC42H34F9N3O5\text{C}_{42}\text{H}_{34}\text{F}_9\text{N}_3\text{O}_5
Molecular Weight831.72 g/mol
EC50_{50} (cAMP)2 nM
Target ReceptorRXFP1

Pharmacological Activity and Mechanism of Action

RXFP1 receptor agonist-3 exhibits selective agonist activity at RXFP1, a G protein-coupled receptor (GPCR) critical for mediating the antifibrotic and vasodilatory effects of relaxin . In HEK293 cells stably expressing human RXFP1, the compound inhibits cyclic AMP (cAMP) production with an EC50_{50} of 2 nM . This finding is notable because RXFP1 activation by H2-RLX typically increases cAMP levels via Gα_\alphas coupling , suggesting that agonist-3 may engage alternative signaling pathways or allosteric modulation mechanisms.

Signaling Pathway Modulation

While H2-RLX activates RXFP1 to stimulate cAMP-protein kinase A (PKA) pathways, agonist-3’s cAMP inhibition implies a divergent mechanism. One hypothesis is that it acts as a biased agonist, preferentially activating β-arrestin or other G protein-independent pathways . For example, ML290, a first-generation RXFP1 agonist, binds extracellular receptor loops to activate vascular endothelial growth factor (VEGF) expression without robust cAMP induction . Similarly, agonist-3’s effects may depend on cell type-specific receptor coupling; in hepatic stellate cells (LX-2), ML290 showed reduced cAMP activation compared to HEK293-RXFP1 systems , highlighting tissue-dependent signaling variability.

Comparative Efficacy with Peptide Agonists

Challenges and Future Directions

Despite its promising in vitro profile, RXFP1 receptor agonist-3 faces several development hurdles:

  • Mechanistic Ambiguity: The compound’s cAMP inhibition conflicts with canonical RXFP1 signaling . Clarifying whether this reflects assay-specific conditions or a novel mechanism is critical.

  • Tissue-Specific Signaling: RXFP1 coupling varies across cell types; agonist-3’s effects in primary human HSCs or in vivo models may differ from HEK293 systems .

  • Safety and Selectivity: Off-target effects on related GPCRs (e.g., RXFP2, adrenergic receptors) must be excluded to ensure clinical viability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator